

Technical Guide: 6-Hydroxy Chlorzoxazone-¹⁵N,₂ in Research Applications

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Compound of Interest

Compound Name: 6-Hydroxy Chlorzoxazone-¹⁵N,₂

Cat. No.: B12377332

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing 6-Hydroxy Chlorzoxazone-¹⁵N,₂. This isotopically labeled internal standard is crucial for quantitative bioanalytical assays, particularly in studies involving the metabolism of the muscle relaxant chlorzoxazone.

Compound Overview

6-Hydroxy Chlorzoxazone is the primary metabolite of chlorzoxazone, formed predominantly by the cytochrome P450 enzyme CYP2E1.^{[1][2]} The stable isotope-labeled version, 6-Hydroxy Chlorzoxazone-¹⁵N,₂, is an ideal internal standard for mass spectrometry-based quantification in biological matrices. Its use allows for the accurate determination of chlorzoxazone metabolism, which is a key indicator of CYP2E1 activity.^{[1][3]}

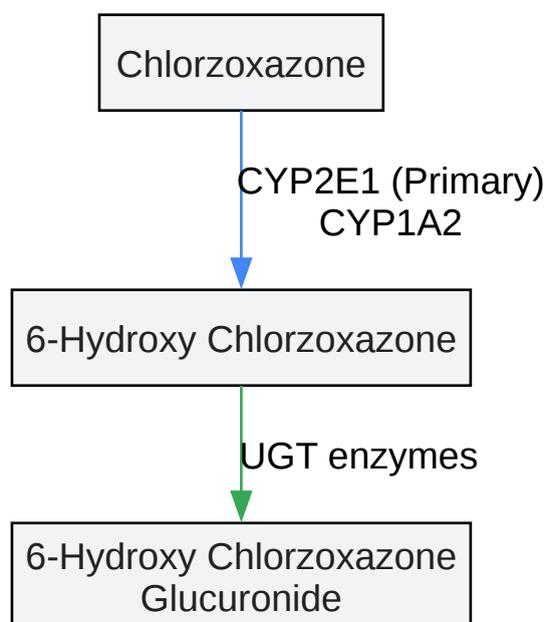
Suppliers and Availability

While direct pricing is typically available upon request, the following table summarizes known suppliers of 6-Hydroxy Chlorzoxazone-¹⁵N,₂ and related isotopically labeled analogs. Researchers are advised to contact the suppliers directly for current pricing and availability.

Supplier	Product Name	Catalog Number	Notes
Simson Pharma Limited	6-Hydroxy Chlorzoxazone-D2-15N	-	Certificate of Analysis provided.[4]
MedChemExpress	6-Hydroxy Chlorzoxazone- ¹⁵ N, _{d2}	HY-W016221S	For research use only. [5][6]
LGC Standards	6-Hydroxy Chlorzoxazone-D ₂ - ¹⁵ N	TRC-H390621	Custom synthesis may be required.[7]
Axios Research	6-Hydroxy Chlorzoxazone-d2-15N	AR-C02564	Provided as a reference standard.[8]
Cro Splendid Lab Private Limited (via IndiaMART)	95% 6-Hydroxy Chlorzoxazone-D2-15N	-	Analytical Grade, 95% purity.[9]

Metabolic Pathway of Chlorzoxazone

The primary metabolic pathway of chlorzoxazone involves its hydroxylation to 6-hydroxychlorzoxazone, a reaction catalyzed mainly by the CYP2E1 enzyme. This metabolite can then undergo further conjugation, such as glucuronidation, to facilitate its excretion.[2][10] The use of chlorzoxazone as a probe substrate is a common method to assess in vivo CYP2E1 activity.[1][3]



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Caption: Metabolic conversion of chlorzoxazone.

Experimental Protocols

The quantification of chlorzoxazone and 6-hydroxychlorzoxazone in biological samples is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection. The following are summaries of published methodologies that can be adapted for use with 6-Hydroxy Chlorzoxazone-¹⁵N,₂ as an internal standard.

Protocol 1: HPLC-UV for Plasma Samples

This method describes the determination of chlorzoxazone and 6-hydroxychlorzoxazone in plasma.^{[11][12]}

- Sample Preparation:
 - To 0.5 mL of plasma, add an internal standard (e.g., 5-fluorobenzoxazolone or the labeled 6-Hydroxy Chlorzoxazone-¹⁵N,₂).
 - Perform liquid-liquid extraction with ethyl acetate or solid-phase extraction using C18 columns.^{[11][12]}

- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., Alltima C18, Waters μ Bondapak C18).[11][12]
 - Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 0.5% acetic acid or 0.1 M ammonium acetate) or a combination of acetonitrile, tetrahydrofuran, and ammonium acetate.[11][12]
 - Detection: UV detection at approximately 283-287 nm.[11][12]
 - Quantification: Create a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

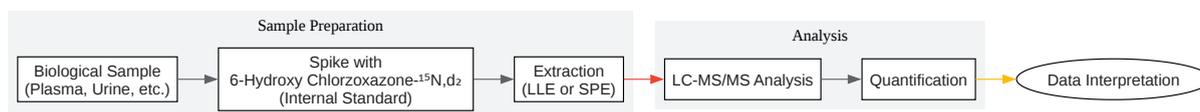
Protocol 2: In Vitro CYP2E1 Activity Assay

This protocol is for determining CYP2E1 activity in microsomal fractions by measuring the formation of 6-hydroxychlorzoxazone.[13][14]

- Reaction Mixture:
 - Prepare a master mix containing buffer, microsomal protein (e.g., from liver), and chlorzoxazone.
 - Pre-incubate the mixture at 37°C.
 - Initiate the reaction by adding an NADPH-generating system.
- Reaction Termination and Sample Preparation:
 - Stop the reaction by adding a quenching solution (e.g., perchloric acid or a solution containing an internal standard).[13]
 - Centrifuge to pellet the protein.
 - Extract the supernatant containing the metabolite and internal standard.
- Analysis:

- Analyze the extracted sample by HPLC-UV or LC-MS/MS to quantify the amount of 6-hydroxychlorzoxazone formed.

The following diagram illustrates a general workflow for a typical bioanalytical experiment using 6-Hydroxy Chlorzoxazone- $^{15}\text{N},\text{d}_2$.



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Caption: Bioanalytical workflow for quantification.

Conclusion

6-Hydroxy Chlorzoxazone- $^{15}\text{N},\text{d}_2$ is an essential tool for researchers studying drug metabolism and pharmacokinetics, particularly for phenotyping CYP2E1 activity. While pricing information requires direct inquiry with suppliers, the availability of this stable isotope-labeled standard from several reputable sources facilitates its use in highly accurate and reproducible bioanalytical methods. The experimental protocols and metabolic pathway information provided in this guide offer a solid foundation for designing and conducting rigorous scientific investigations.

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